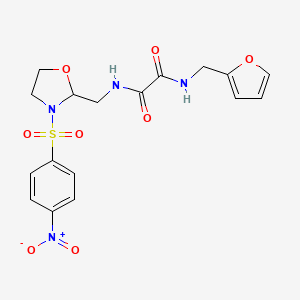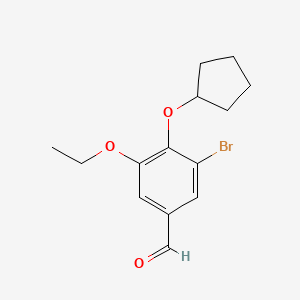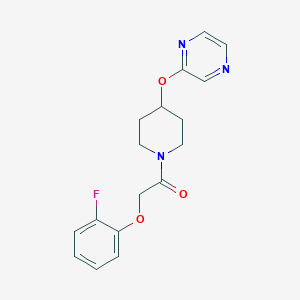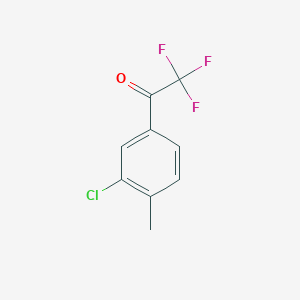
N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H18N4O8S and its molecular weight is 438.41. The purity is usually 95%.
BenchChem offers high-quality N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Methodology: A novel synthetic approach has been developed for oxalamides like N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides and is high yielding, offering a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
- Reactivity with Alkali Metal Halides: The compound undergoes significant chemical transformations when reacting with alkali metal halides and lithium hydroxide. These reactions include the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol and the opening of the 2-oxazolidine ring (Madesclaire et al., 2013).
Metabolism and Antibacterial Activity
- Metabolism in Livestock and Fish: Nitrofurans, including derivatives like furazolidone, are metabolized in livestock and fish, leading to the formation of various metabolites. These metabolites include 3-amino-2-oxazolidinone, which is of interest due to its potential carcinogenic and mutagenic properties (Trantopoulos et al., 2019).
- Antibacterial Properties: Methylamino piperidinyl oxazolidinones, which are structurally related to N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, have been synthesized and evaluated for their antibacterial activities. Some of these compounds have shown promising results against various bacterial strains, including resistant Gram-positive strains (Srivastava et al., 2007).
Toxicology and Safety Evaluation
- Toxicity and Metabolism Analysis: Studies on nitrofurans, including furazolidone, have been conducted to understand their toxicity and metabolism. The focus is on their potential carcinogenicity and the formation of toxic metabolites in edible tissues of treated animals (Vass et al., 2018).
- Metabolism in Microsomes: The metabolism of furazolidone in swine liver microsomes has been studied, revealing insights into how similar compounds, including N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, might be processed in biological systems (Vroomen et al., 1987).
Catalytic Applications
- Cu-Catalyzed N-Arylation: The compound has been used in copper-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides, demonstrating its potential in catalytic applications and synthesis of complex organic compounds (Bhunia et al., 2022).
Anticancer Research
- Anticancer Activity: Derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, which are structurally similar to N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, have been synthesized and tested for anticancer activity. Some derivatives showed potent cytotoxic effects against leukemia cell lines, indicating the potential of these compounds in cancer research (Horishny et al., 2021).
properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O8S/c22-16(18-10-13-2-1-8-28-13)17(23)19-11-15-20(7-9-29-15)30(26,27)14-5-3-12(4-6-14)21(24)25/h1-6,8,15H,7,9-11H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFAFXGFWXEKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2612982.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)
![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)




![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)
![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)
